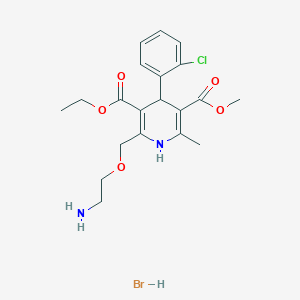

Amlodipine hydrobromide

Description

Significance of Dihydropyridine (B1217469) Calcium Channel Blockers in Research

Dihydropyridine calcium channel blockers (DHPs) represent a critical class of compounds in cardiovascular pharmacology research. Their primary mechanism of action involves the inhibition of L-type calcium channels, which are prevalent in vascular smooth muscle. consensus.appwikipedia.org This blockade leads to vasodilation and a subsequent reduction in peripheral vascular resistance. mdpi.comdrugbank.com In the realm of academic and clinical research, DHPs are significant for several reasons:

Mechanism of Action Studies: The well-defined mechanism of DHPs allows researchers to investigate the fundamental roles of calcium signaling in cardiovascular physiology and pathophysiology. consensus.appmdpi.com

Cardiovascular Disease Models: DHPs are instrumental in experimental models of hypertension and other cardiovascular diseases, helping to elucidate disease progression and the effects of therapeutic interventions. mdpi.comecrjournal.com

Comparative Efficacy Trials: Numerous studies have compared the efficacy of different DHP agents and have pitted them against other classes of antihypertensive drugs, contributing to a deeper understanding of cardiovascular therapeutics. ecrjournal.comjournaljammr.com

Beyond Blood Pressure: Research has extended beyond the primary hypotensive effects of DHPs to explore their potential ancillary benefits, including effects on inflammation and endothelial function. patsnap.com Some DHPs have also been found to exhibit mineralocorticoid receptor antagonist activity, opening new avenues for research into their pleiotropic effects. ahajournals.org

Overview of Amlodipine (B1666008) as a Research Compound

Amlodipine, specifically, stands out as a widely studied second-generation dihydropyridine. patsnap.com Its long half-life of 30 to 50 hours distinguishes it from other compounds in its class and has made it a focal point of research. wikipedia.orgnih.gov As a research tool, amlodipine is valuable for its:

Selective Action: Amlodipine exhibits a greater effect on vascular smooth muscle cells than on cardiac muscle cells, allowing for targeted investigations of vascular biology. wikipedia.orgncats.io

Pharmacokinetic Profile: Its slow absorption and long duration of action provide a stable and predictable model for studying the long-term effects of calcium channel blockade. wikipedia.orgnih.gov

Use in Combination Studies: Amlodipine is frequently used in research investigating the synergistic effects of combination therapies, often paired with other antihypertensive agents like angiotensin II receptor blockers (ARBs) or ACE inhibitors. nih.govnih.gov

Impurity Analysis: Amlodipine-related compounds serve as important standards in the development and validation of analytical methods for quality control and impurity profiling in pharmaceutical manufacturing. sigmaaldrich.com

Below is a table summarizing the key chemical properties of Amlodipine Hydrobromide:

| Property | Value | Source |

| Molecular Formula | C20H26BrClN2O5 | nih.gov |

| Molecular Weight | 489.8 g/mol | nih.gov |

| IUPAC Name | 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide | nih.gov |

| CAS Number | 246852-09-5 | nih.govmedkoo.com |

Evolution of Amlodipine Research Paradigms

The focus of amlodipine research has evolved significantly since its introduction. Initial research centered on establishing its efficacy and understanding its fundamental mechanism of action. researchgate.netpatsnap.com Over time, the research paradigms have shifted and expanded:

From Monotherapy to Combination Therapy: Early research often focused on amlodipine as a monotherapy. mdpi.com However, a significant shift has occurred towards evaluating its role in fixed-dose combination therapies, which have demonstrated enhanced efficacy in blood pressure control. nih.govsemanticscholar.org

Focus on 24-Hour Blood Pressure Control: More recent research has emphasized the importance of consistent blood pressure control over a 24-hour period. jcardcritcare.orgfda.gov Amlodipine's long half-life makes it particularly well-suited for studies investigating the impact of sustained blood pressure reduction on cardiovascular outcomes. jcardcritcare.org

Exploration of Pleiotropic Effects: The research landscape has broadened to investigate effects beyond vasodilation. Studies have explored amlodipine's potential antioxidant properties and its ability to enhance nitric oxide production. drugbank.comnih.gov Furthermore, research has delved into its effects on different types of calcium channels, with some studies suggesting it blocks L- and N-type channels. jcardcritcare.orgfrontiersin.org

Pharmacogenomics and Personalized Medicine: An emerging area of research involves tailoring amlodipine therapy based on an individual's genetic makeup to optimize its effects. patsnap.com

This evolution in research reflects a deeper and more nuanced understanding of amlodipine's pharmacological profile and its potential applications in cardiovascular medicine.

Structure

3D Structure of Parent

Properties

CAS No. |

246852-09-5 |

|---|---|

Molecular Formula |

C20H26BrClN2O5 |

Molecular Weight |

489.8 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide |

InChI |

InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H |

InChI Key |

RVCDRXDQZIUQJA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amlodipine hydrobromide, Amlodipine HBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Amlodipine

Established Synthetic Pathways for Amlodipine (B1666008) Core Structure

The core structure of amlodipine is a 1,4-dihydropyridine (B1200194) ring, the synthesis of which has been achieved through several established pathways.

Conventional Synthetic Approaches

The most common and well-established method for the synthesis of the 1,4-dihydropyridine core of amlodipine is the Hantzsch pyridine (B92270) synthesis. ajprd.comchinjmap.comresearchgate.netgoogle.com This one-pot condensation reaction involves the cyclization of an aldehyde (2-chlorobenzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate (B1235776) and methyl 3-aminocrotonate), and a source of ammonia. ajprd.comresearchgate.netgoogle.com

A typical synthetic route involves the reaction of 2-chlorobenzaldehyde (B119727) with ethyl acetoacetate to form an intermediate, which then reacts with methyl 3-aminocrotonate. ajprd.com The synthesis often employs a protecting group for the amino side chain, such as a phthalimido group, which is later removed. google.comquickcompany.in Alternative protecting groups that have been used include benzylamino, dibenzylamino, and azido (B1232118) groups. google.comgoogle.com The final step in many conventional syntheses is the deprotection of the amino group to yield amlodipine. google.compatsnap.com For instance, phthaloyl amlodipine can be hydrolyzed to amlodipine. quickcompany.inpatsnap.com

The table below summarizes some of the key reactants and reaction types in conventional amlodipine synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Reference |

| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Methyl 3-aminocrotonate | Hantzsch Synthesis | ajprd.comchinjmap.com |

| Pyrrole derivative | Methyl aminocrotonate | 2-Chlorobenzaldehyde | Hantzsch Reaction | chinjmap.comgoogle.com |

| Phthaloyl amlodipine | Sodium hydroxide (B78521) solution | Hydrolysis | patsnap.com |

Green Chemistry Principles in Amlodipine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for pharmaceuticals, including amlodipine. These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One area of focus has been the use of alternative energy sources to promote the reaction. Microwave irradiation has been employed to accelerate the synthesis of 1,4-dihydropyridine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com Ultrasound has also been explored as an alternative energy source for similar syntheses.

The development of novel catalysts is another key aspect of green chemistry in amlodipine synthesis. For instance, melamine (B1676169) trisulfonic acid and barium nitrate (B79036) have been studied as catalysts in the Hantzsch reaction for the synthesis of 1,4-dihydropyridine derivatives. researchgate.net The use of aqueous micellar solutions with catalysts like aluminum dodecyl sulfate (B86663) under microwave irradiation has also been reported for the synthesis of novel 1,4-dihydropyridine derivatives, offering high yields and minimizing the use of organic solvents. mdpi.com

The table below highlights some green chemistry approaches applied to the synthesis of 1,4-dihydropyridine derivatives related to amlodipine.

| Green Chemistry Principle | Methodology | Advantages | Reference |

| Alternative Energy Source | Microwave Irradiation | Shorter reaction times, higher yields | mdpi.com |

| Benign Catalysts | Melamine Trisulfonic Acid, Barium Nitrate | Efficient catalysis | researchgate.net |

| Green Solvents | Aqueous Micellar Solution | Reduced use of organic solvents, high yields | mdpi.com |

Design and Synthesis of Amlodipine Bioisosteres and Analogs

The modification of the amlodipine structure through the design and synthesis of bioisosteres and analogs is a key strategy for discovering new therapeutic agents with improved pharmacological profiles. nih.govrsc.org

Rational Design Strategies for Structural Modification

Rational drug design for amlodipine analogs is heavily based on understanding its structure-activity relationship (SAR). gpatindia.comactascientific.com Key structural features of the amlodipine molecule are crucial for its activity as a calcium channel blocker. gpatindia.comactascientific.com

The 1,4-dihydropyridine ring is essential for its activity. researchgate.net The ester groups at the C3 and C5 positions are important for binding to the calcium channel. actascientific.com The C4 position requires a phenyl ring for optimal activity, and this ring interacts with tyrosine residues in the calcium channel. actascientific.com The basic aminoethyl ether side chain at the C2 position is known to increase the potency of the drug. gpatindia.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy. nih.govrsc.org For example, researchers have synthesized amlodipine bioisosteres by tethering various aryl and heteroaryl rings to the 1,4-dihydropyridine scaffold via a triazole linkage. nih.gov

Synthesis of Novel 1,4-Dihydropyridine Derivatives

The synthesis of novel 1,4-dihydropyridine derivatives based on the amlodipine scaffold has been an active area of research. rsc.orgrsc.orgresearchgate.net One approach involves a modified Hantzsch synthesis to introduce different functional groups. nih.gov For instance, novel 1,4-dihydropyridine scaffolds have been synthesized and then tethered with various aryl and heteroaryl azides via a copper-catalyzed 1,3-dipolar cycloaddition ("click reaction") to produce amlodipine bioisosteres. nih.gov

Another strategy involves the enzymatic synthesis of amlodipine derivatives. Lipase-catalyzed acylation of amlodipine with different carboxylic acids has been used to create a series of amlodipine amides. rsc.org This enzymatic approach offers mild reaction conditions and is environmentally friendly. rsc.org

The table below provides examples of synthetic strategies for novel 1,4-dihydropyridine derivatives related to amlodipine.

| Synthetic Strategy | Key Reaction | Resulting Derivative | Reference |

| Click Chemistry | Copper-catalyzed 1,3-dipolar cycloaddition | Triazole-tethered amlodipine bioisosteres | nih.gov |

| Enzymatic Synthesis | Lipase-catalyzed acylation | Amlodipine amides | rsc.org |

| Modified Hantzsch Synthesis | One-pot multicomponent reaction | Various substituted 1,4-dihydropyridines | researchgate.net |

Chiral Synthesis and Stereoisomer Separation

Amlodipine has a chiral center at the C4 position of the dihydropyridine (B1217469) ring and exists as a racemic mixture of two enantiomers, (S)-amlodipine and (R)-amlodipine. bhu.ac.ingoogle.comresearchgate.net The calcium channel blocking activity resides primarily in the (S)-enantiomer. proquest.combhu.ac.in Therefore, the chiral synthesis and separation of these stereoisomers are of significant importance.

Several methods have been developed for the separation of amlodipine enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used analytical technique. researchgate.netaditum.org Columns such as Daicel CROWNPAK CR(+) and Chirobiotic V have been successfully employed for this purpose. researchgate.net

Capillary electrophoresis (CE) is another effective technique for the chiral separation of amlodipine enantiomers. nih.govscielo.br The use of chiral selectors, such as cyclodextrins, in the buffer system allows for the differential migration of the enantiomers. nih.govscielo.br

Diastereomeric salt formation is a classical resolution technique that has also been applied to amlodipine. bhu.ac.innih.gov This method involves reacting the racemic amlodipine with a chiral resolving agent, such as O,O'-di-p-toluoyl-D-tartaric acid or (R,R)-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. bhu.ac.innih.gov

In addition to separation methods, asymmetric synthesis approaches have been proposed to produce enantiomerically pure amlodipine. proquest.com One such strategy involves the chiral Michael addition of methyl 3-aminocrotonate to an aza-diene intermediate. proquest.com

The table below summarizes various methods for the chiral separation of amlodipine.

| Separation Method | Key Principle | Chiral Selector/Reagent | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Daicel CROWNPAK CR(+), Chirobiotic V | researchgate.net |

| Capillary Electrophoresis | Differential migration in the presence of a chiral selector | Cyclodextrins (e.g., RAMEB, CM-β-CD) | nih.govscielo.br |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts | O,O'-Di-p-toluoyl-D-tartaric acid, (R,R)-tartaric acid | bhu.ac.innih.gov |

Enantiomeric Purity in Amlodipine Research

Amlodipine possesses a single chiral center at the C4 position of the dihydropyridine ring, resulting in two enantiomers: (S)-amlodipine and (R)-amlodipine. bhu.ac.in Commercially, amlodipine is often prepared and utilized as a racemic mixture. ijcrt.org However, research has demonstrated that the two enantiomers exhibit distinct pharmacological profiles. The calcium channel blocking activity, which is central to amlodipine's therapeutic effect, resides primarily in the (S)-enantiomer. scielo.brnih.gov The (S)-isomer is reported to have approximately 1000 times greater affinity for the calcium channel receptor site compared to the (R)-isomer. nih.gov Conversely, the (R)-enantiomer is a potent inhibitor of smooth muscle cell migration and has been linked to other biological effects. bhu.ac.innih.gov This stereospecific activity necessitates the development of robust analytical methods to separate and quantify the enantiomers, ensuring high enantiomeric purity for research and pharmaceutical applications.

The resolution of racemic amlodipine is a critical area of study, with various methodologies developed to achieve high enantiomeric excess (ee). One of the most effective and scalable techniques is the formation of diastereomeric salts using a chiral resolving agent. bhu.ac.in Research has shown that agents like O,O'-di-p-toluoyl-D-tartaric acid and O,O'-di-p-toluoyl-L-tartaric acid can effectively separate the enantiomers by forming individual crystalline salts that can be easily isolated. bhu.ac.inijcrt.org This method has been reported to achieve an enantiomeric excess of over 99%. ijcrt.org

In addition to chemical resolution, various chromatographic and electrophoretic techniques are employed for the analytical determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone of this analysis. ijcrt.org For instance, cellulose-based CSPs, such as cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate), have been used in both nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC) to resolve amlodipine enantiomers and their chiral impurities. nih.govresearchgate.net Capillary electrophoresis (CE), particularly with cyclodextrin (B1172386) derivatives as chiral selectors, offers a rapid and efficient alternative for enantioseparation. scielo.brnih.gov The choice of chiral selector, such as carboxymethyl-β-cyclodextrin (CM-β-CD) or randomly methylated-β-cyclodextrin (RAMEB), and the optimization of electrophoretic conditions are crucial for achieving baseline separation. scielo.brnih.gov

| Method | Chiral Agent / Selector | Key Parameters | Outcome |

| Diastereomeric Salt Formation | O,O'-di-p-toluoyl-D-tartrate | Solvent mixture of acetonitrile/isopropanol | Enantiomeric excess >99% bhu.ac.inijcrt.org |

| Reversed-Phase HPLC (RP-HPLC) | Lux-2 chiral column | Mobile phase: acetonitrile-triethylamine-acetic acid | Resolution of (S)- and (R)-enantiomers within 7 minutes ijcrt.org |

| Capillary Electrophoresis (CE) | Carboxymethyl-β-cyclodextrin (CM-β-CD) | 25 mM phosphate (B84403) buffer (pH 9.0), 15 mM CM-β-CD, +25 kV | Baseline separation of enantiomers within 5 minutes scielo.br |

| Capillary Electrochromatography (CEC) | Cellulose tris(4-chloro-3-methylphenylcarbamate) CSP | Mobile phase: ACN/water (90:10, v/v) with 5 mM ammonium (B1175870) borate (B1201080) buffer (pH 9.0) | Complete separation of three pairs of enantiomers (amlodipine and two impurities) nih.gov |

**2.4. Derivatization for Targeted Research Applications

Chemical derivatization of the amlodipine molecule is a key strategy in pharmaceutical research to modify its properties or to develop novel systems for targeted applications. These modifications can lead to the creation of prodrugs with altered pharmacokinetic profiles or conjugates for advanced diagnostic and delivery systems.

Prodrug design involves chemically modifying a drug to form an inactive or less active compound that, after administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug. This approach can be used to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties.

In the context of amlodipine, research has explored the creation of common prodrugs that link amlodipine with another therapeutic agent. One such example is the design of a common prodrug of amlodipine and atorvastatin (B1662188). google.com This strategy aims to deliver both an antihypertensive agent and a cholesterol-lowering agent from a single chemical entity, which could be beneficial in treating patients with co-existing hypertension and hyperlipidemia. google.com The synthesis of such a prodrug involves creating a chemical linkage between the two parent molecules that is designed to be cleaved under physiological conditions to release active amlodipine and atorvastatin. google.com

Conjugation involves attaching amlodipine to another molecule or nanoparticle to create a new entity with unique functionalities. This strategy is employed to develop advanced drug delivery systems, diagnostic imaging agents, or derivatives with novel therapeutic activities.

For Drug Delivery: Research has focused on loading amlodipine onto nanocarriers to create novel drug delivery systems. One study demonstrated the successful loading of amlodipine onto diamond nanoparticles. researchgate.netnih.gov This was achieved by adsorbing amlodipine onto the nanoparticles in an alkaline medium. researchgate.netnih.gov The resulting nanodiamond-amlodipine conjugates could potentially serve as a vehicle to transport amlodipine across biological barriers, such as the blood-brain barrier, which it normally cannot cross. researchgate.netnih.gov Another approach involved formulating amlodipine besylate into polymeric micellar nanoparticles for transdermal delivery, aiming to enhance its permeation through the skin and improve bioavailability by avoiding first-pass metabolism. jyoungpharm.org

For Diagnostic Imaging: Amlodipine has been conjugated to chelating agents to create radiolabeled tracers for medical imaging. For example, an amlodipine-DOTA conjugate was synthesized for the development of a Gallium-68 (⁶⁸Ga) labeled tracer for Positron Emission Tomography (PET) imaging of L-type calcium channels. nih.gov The synthesis involved preparing the amlodipine free base and conjugating it to DOTA-NHS ester under a nitrogen atmosphere. nih.gov This derivatization allows for the in-vivo visualization and study of calcium channel distribution and function.

For Novel Therapeutic Applications: Derivatization has also been used to explore new therapeutic indications for the amlodipine scaffold. In one study, a series of amlodipine amides were synthesized enzymatically through lipase-catalyzed acylation with various carboxylic acids. rsc.org This research produced novel amlodipine derivatives that were evaluated as antiproliferative agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease, demonstrating that chemical modification can repurpose an existing drug scaffold for entirely new applications. rsc.org

| Derivative Type | Conjugated Moiety / System | General Synthetic Approach | Research Application |

| Prodrug | Atorvastatin | Chemical linkage designed for physiological cleavage google.com | Co-delivery of amlodipine and atorvastatin for treating co-existing hypertension and hyperlipidemia google.com |

| Nanoparticle Conjugate | Diamond Nanoparticles | Adsorption of amlodipine onto nanodiamonds in an alkaline medium researchgate.netnih.gov | Advanced drug delivery, potentially across the blood-brain barrier researchgate.netnih.gov |

| Imaging Agent | DOTA (Chelating Agent) | Conjugation of amlodipine free base to DOTA-NHS ester nih.gov | Development of a ⁶⁸Ga-labeled PET tracer for imaging L-type calcium channels nih.gov |

| Therapeutic Amide | Various Carboxylic Acids | Lipase-catalyzed acylation of amlodipine's primary amine rsc.org | Creation of novel derivatives with antiparasitic activity against Trypanosoma cruzi rsc.org |

Molecular Mechanisms of Action and Pharmacodynamic Investigations

Calcium Channel Modulation Research

Amlodipine (B1666008) is a dihydropyridine (B1217469) calcium channel blocker that selectively inhibits the influx of calcium ions across the cell membranes of vascular smooth muscle cells and cardiac muscle cells. nii.ac.jp This selective action forms the basis of its clinical effects.

Amlodipine's primary molecular target is the L-type voltage-dependent calcium channel, specifically the CaV1.2 subtype, which is crucial for excitation-contraction coupling in cardiac and smooth muscle. daneshyari.comnih.gov Research using whole-cell voltage clamp techniques has quantified the inhibitory potency of amlodipine on these channels. In one study, the potency of amlodipine for blocking closed CaV1.2 channels was found to be similar to that of another dihydropyridine, nicardipine, with IC50 values of 57 nM and 60 nM, respectively, at a stimulation frequency of 0.05 Hz. daneshyari.com However, unlike nicardipine, amlodipine's blocking action was not significantly enhanced by increasing the stimulation frequency, suggesting distinct interaction properties with the channel's different states. daneshyari.com

Comparative Inhibitory Potency on CaV1.2 Channels

| Compound | IC50 (Closed Channel Block) | Channel Subtype | Reference |

|---|---|---|---|

| Amlodipine | 57 nM | CaV1.2 | daneshyari.com |

| Nicardipine | 60 nM | CaV1.2 | daneshyari.com |

The binding characteristics of amlodipine to calcium channels have been extensively studied using radioligand binding assays. Studies with (-)[3H]amlodipine on rat cardiac membrane fragments revealed a single population of high-affinity binding sites. nih.govnih.gov These experiments determined a dissociation constant (KD) of approximately 1.64 to 1.68 nM and a maximum binding capacity (Bmax) of about 0.34 to 0.45 pmol/mg protein. nih.govnih.gov

Amlodipine, a dihydropyridine, is understood to bind to a distinct site on the CaV1.2 channel compared to non-dihydropyridine blockers like phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem). nih.govyoutube.com Structural studies indicate that the dihydropyridine binding site is located on the external, lipid-facing surface of the pore module, at the interface between subunits. nih.gov Specifically, it is thought to preferentially bind to the S5 and S6 segments of domains III and IV. youtube.com Interestingly, binding studies have shown that while amlodipine is a dihydropyridine, its binding can be inhibited by compounds that target other sites. For instance, specific binding of (-)[3H]amlodipine is completely inhibited by the phenylalkylamine (-)D600 and partially inhibited by the benzothiazepine (B8601423) d-cis-diltiazem, suggesting interaction or overlap between these distinct binding sites. nih.govnih.gov

Binding Characteristics of (-)[3H]Amlodipine in Rat Cardiac Membranes

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (KD) | 1.64 +/- 0.17 nM | nih.gov |

| Maximum Binding Capacity (Bmax) | 0.45 +/- 0.08 pmol/mg protein | nih.gov |

| Hill Coefficient | ~1.0 | nih.gov |

Dihydropyridines, including amlodipine, are considered allosteric modulators of the CaV1.2 channel. nih.gov Their binding to a site distinct from the channel pore influences the channel's conformation and function. Structural biology research suggests that dihydropyridine binding allosterically induces an asymmetric conformation of the channel's selectivity filter. nih.gov This conformational change leads to a state where a partially dehydrated calcium ion interacts directly with one of the subunits, effectively blocking the pore and inhibiting further ion conduction. nih.gov This allosteric mechanism contributes to the voltage-dependent inhibition characteristic of dihydropyridines, where they show higher affinity for channels in the inactivated state, which is more prevalent in depolarized cells like those in hypertensive vascular smooth muscle. nih.gov

Cellular and Subcellular Pharmacodynamics (Preclinical Focus)

Preclinical research has provided significant insights into the effects of amlodipine at the cellular level, particularly concerning its impact on vascular smooth muscle and its protective role in cardiac tissue.

Amlodipine directly influences the contractility of vascular smooth muscle cells (VSMCs) by inhibiting calcium influx. researchgate.net In cultured human VSMCs, amlodipine was shown to inhibit voltage-dependent Ca2+ influx and the subsequent activation of p42/p44 mitogen-activated protein kinase (ERK 1/2), a key signaling pathway in cell growth. researchgate.netnih.gov This effect was observed at concentrations around 10 nmol/l, which are clinically relevant. researchgate.netnih.gov

Furthermore, amlodipine exhibits a dual mechanism of action. In VSMCs stimulated with thrombin or thapsigargin, amlodipine dose-dependently reduced the mobilization of Ca2+ from internal stores, such as the sarcoplasmic reticulum, an effect not observed with the dihydropyridine isradipine. researchgate.netnih.gov This suggests that amlodipine, in addition to blocking L-type channels at the plasma membrane, may also interact with intracellular calcium handling processes. researchgate.netnih.gov The inhibition of calcium influx ultimately leads to reduced activation of myosin light chain kinase, decreased phosphorylation of the myosin light chain, and consequently, a reduction in smooth muscle contraction and vascular tone. youtube.comcvphysiology.com

Amlodipine has demonstrated significant cardioprotective effects in various preclinical models of myocardial ischemia and reperfusion. nih.govnih.gov In a feline model of global ischemia followed by reperfusion, amlodipine administered before the ischemic event significantly reduced myocardial oxygen consumption and coronary vascular resistance. nih.govnih.gov It also attenuated the development of ischemic contracture and improved the recovery of contractile function upon reperfusion. nih.govnih.gov

In a canine model of regional myocardial ischemia, amlodipine administered just before reperfusion led to a significant reduction in infarct size compared to a control group. nih.govnih.govumich.edu These protective effects are attributed to a combination of reduced myocardial oxygen demand and a direct influence on transmembrane calcium fluxes during both ischemia and reperfusion. nih.govumich.edu

Preclinical Cardioprotective Effects of Amlodipine in Ischemia/Reperfusion Models

| Experimental Model | Key Finding | Quantitative Data | Reference |

|---|---|---|---|

| Isolated Feline Heart (Global Ischemia) | Reduction in Myocardial Oxygen Consumption | Decreased from 6.2 to 4.4 ml O2/min/100g | nih.govumich.edu |

| Isolated Feline Heart (Global Ischemia) | Reduction in Coronary Vascular Resistance | Perfusion pressure decreased from 120 to 100 mm Hg | nih.govumich.edu |

| Canine Model (Regional Ischemia) | Reduction in Infarct Size | 34.5% (Amlodipine) vs. 45.9% (Control) of area at risk | nih.govumich.edu |

Non-Cardiovascular Cellular Effects

Recent research has illuminated the multifaceted pharmacological profile of amlodipine, extending beyond its well-established cardiovascular applications. Investigations into its cellular effects have revealed significant activity in non-cardiovascular contexts, including cancer cell proliferation, platelet function, and renal cell growth.

Anti-proliferative and Anti-migratory Mechanisms in Neoplastic Cells (e.g., Esophageal Carcinoma Cells)

Amlodipine has demonstrated notable anti-tumor effects, particularly in esophageal carcinoma (EC). nih.gov Studies have shown that the L-type calcium channel subunit Cav1.3 is expressed at higher levels in EC tissues compared to adjacent non-cancerous tissues. nih.govwjgnet.com Amlodipine exerts its anti-proliferative effects on esophageal carcinoma cells in a dose- and time-dependent manner. nih.govnih.gov This inhibition of cell viability has been observed not only in vitro but also in in vivo animal models, where amlodipine was found to inhibit the growth of EC tumors. nih.govnih.gov

The mechanisms underlying these effects are multifaceted. Amlodipine has been shown to reduce the migration of tumor cells by inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govnih.gov Furthermore, amlodipine's anti-proliferative action has been documented in other types of cancer cells, including breast cancer and non-small cell lung cancer. nih.govfrontiersin.org In breast cancer cells, amlodipine significantly inhibited growth and colony formation, which was associated with the downregulation of p-ERK1/2 and integrin β1 expression. nih.gov In non-small cell lung cancer cells, amlodipine was found to suppress proliferation by arresting the cell cycle at the G0/G1 phase. frontiersin.org

| Cell Type | Observed Effect | Associated Mechanism | Source |

|---|---|---|---|

| Esophageal Carcinoma (EC) | Inhibited proliferation and migration; promoted apoptosis. | Induction of Endoplasmic Reticulum Stress; Inhibition of Epithelial-Mesenchymal Transition (EMT). | nih.govnih.gov |

| Breast Cancer (MDA-MB-231, MCF-7) | Inhibited growth, colony formation, and invasion. | Downregulation of p-ERK1/2, Bcl-2, and integrin β1; Increased caspase-3/7 levels. | nih.gov |

| Non-Small Cell Lung Cancer (A549) | Suppressed proliferation. | Cell cycle arrest at G0/G1 phase; Attenuation of PI3K/Akt and Raf/MEK/ERK pathways. | frontiersin.org |

Induction of Endoplasmic Reticulum Stress

A primary mechanism through which amlodipine exerts its anti-tumor effects in esophageal carcinoma is the induction of endoplasmic reticulum (ER) stress. nih.govwjgnet.com Mechanistic studies have confirmed that amlodipine induces ER stress-mediated apoptosis and suppresses EMT. nih.govnih.gov The induction of ER stress by amlodipine also leads to autophagy. nih.govwjgnet.com Further investigation using an ER stress inhibitor, 4-phenylbutyric acid, confirmed the central role of the ER stress response in amlodipine-induced apoptosis, EMT, and autophagy. nih.gov Interestingly, autophagy appears to play a protective role for the tumor cells, and blocking it increases the rate of apoptosis and migration inhibition, suggesting a potential combination therapy approach. nih.govwjgnet.com

Inhibition of Mesangial Cell Growth

In the context of renal pathophysiology, amlodipine has been found to inhibit the growth of mesangial cells. nih.gov Research has demonstrated that amlodipine inhibits both hyperplasia (proliferation) and hypertrophy (increase in cell size) in these glomerular cells. nih.govscispace.com This action is significant as mesangial cell proliferation is a key factor in the progression of various glomerular diseases. nih.gov

Structure-Activity Relationship (SAR) Studies

The therapeutic effects of amlodipine, a dihydropyridine calcium channel blocker, are intrinsically linked to its molecular structure. gpatindia.com Structure-activity relationship (SAR) studies of dihydropyridines reveal key structural features necessary for their pharmacological activity. gpatindia.comresearchgate.net

For optimal activity, the dihydropyridine ring is essential. gpatindia.com The ester groups at the R3 and R5 positions are important, with alkoxy carbonyl groups providing optimal activity. gpatindia.com The R4 position typically requires a phenyl ring for activity. gpatindia.com Amlodipine's unique feature is the basic amino ethyl ether chain at the R2 position, which is known to increase the potency of the drug. gpatindia.com Furthermore, the activity of dihydropyridine calcium channel blockers is stereoselective, with the S-enantiomer of amlodipine being the pharmacologically active form. gpatindia.comconsensus.app

| Position | Structural Feature | Impact on Activity | Source |

|---|---|---|---|

| R1 | Should be unsubstituted. | Required for activity. | gpatindia.com |

| R2 | Basic amino ethyl ether chain (as in Amlodipine). | Increases potency. | gpatindia.com |

| R3 and R5 | Alkoxy carbonyl groups. | Optimal activity. | gpatindia.com |

| R4 | Phenyl ring. | Essential for activity. | gpatindia.com |

| Stereochemistry | S-enantiomer. | More active form. | gpatindia.com |

Ligand-Receptor Interaction Analysis

Amlodipine functions by inhibiting the influx of calcium ions through L-type calcium channels. drugbank.comhres.ca Experimental data suggest that amlodipine binds to both dihydropyridine and non-dihydropyridine binding sites on the calcium channel receptor. drugbank.comhres.ca Its interaction with the receptor is characterized by a gradual association and dissociation, which contributes to its long duration of action. hres.ca

Molecular docking studies have been employed to analyze the interaction between amlodipine bioisosteres and their protein targets. nih.gov These computational analyses show that amlodipine and related compounds form stable interactions with essential amino acid residues within the receptor's binding pocket. researchgate.netnih.gov The protonated amino group in amlodipine's structure allows for both ionic and hydrophobic interactions with cell membranes, which contributes to its unique pharmacokinetic properties and high affinity for its binding sites. consensus.appnih.gov The binding of amlodipine to its receptor is slow to reach equilibrium and dissociation is also slow, which explains its gradual onset and prolonged therapeutic effect. consensus.app

Influence of Substituent Modifications on Pharmacological Activity

The pharmacological activity of amlodipine, a 1,4-dihydropyridine (B1200194) derivative, is intrinsically linked to its specific molecular structure. Structure-activity relationship (SAR) studies reveal that certain chemical features are essential for its potent calcium channel blocking effects.

Key structural requirements for optimal activity include:

C2 Position : A basic amino ethyl ether chain at this position enhances the potency of the drug. gpatindia.com Replacing this with a hydrogen or an aryl group leads to a loss of activity. gpatindia.com

C3 and C5 Positions : The presence of alkoxy carbonyl (ester) groups at these positions is considered optimal for activity. gpatindia.com These ester groups are crucial for binding to glutamate (B1630785) residues within the calcium channel, a process coordinated through a calcium ion bridge. actascientific.com The two oxygen atoms of the ester are necessary to chelate calcium ions for this coordination to occur; replacing them with functional groups that cannot perform this chelation markedly reduces activity. actascientific.com Branching of the alkyl chains within these ester groups can decrease pharmacological activity. gpatindia.com

C4 Position : This position requires a phenyl ring for high activity. gpatindia.comactascientific.com An electron-withdrawing substituent, such as the chlorine atom found in amlodipine, on this phenyl ring is critical. This substituent helps maintain a fixed perpendicular configuration between the phenyl group and the dihydropyridine ring, which is essential for activity. actascientific.com The ortho and meta positions for this substituent are preferred over the para position. actascientific.com

These structural elements collectively ensure a high affinity and specific interaction with the L-type calcium channel, leading to the compound's therapeutic effects.

Stereochemical Influences on Activity

Amlodipine is a chiral compound and is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. nih.govnih.gov However, the pharmacological activity is almost exclusively attributed to the (S)-enantiomer. The body's chiral environment leads to significant differences in the pharmacodynamic and pharmacokinetic properties of the two isomers. walshmedicalmedia.com

The (S)-amlodipine enantiomer is the active calcium channel blocker, exhibiting approximately 1000-fold greater affinity and binding potency for the L-type calcium channel receptor compared to the (R)-enantiomer. nih.govjapi.orgresearchgate.net Consequently, the (S)-isomer is responsible for the desired therapeutic antihypertensive and antianginal actions. walshmedicalmedia.comjapi.orgresearchgate.net

While the (R)-enantiomer is largely inactive as a calcium channel blocker, it is not entirely inert. walshmedicalmedia.com Some preclinical research suggests it may contribute to other biological effects, such as enhancing nitrite (B80452) production. oup.com Furthermore, the enantiomers exhibit stereoselective differences in their interaction with metabolic enzymes. Studies on human liver microsomes have shown that both enantiomers inhibit cytochrome P450 enzymes, but with different potencies. nih.govnih.gov For instance, (R)-amlodipine is a more potent inhibitor of CYP2C9 and CYP2C19 than (S)-amlodipine. nih.gov Additionally, while both enantiomers are reversible and time-dependent inhibitors of CYP3A activity, (R)-amlodipine demonstrates more potent time-dependent inhibition. nih.govnih.gov

Genetic Polymorphisms and Molecular Impact (Preclinical Focus)

Investigation of Gene Variants Affecting Drug Action (e.g., CYP3A4, CYP3A5, ABCB1, CACNA1C, CACNA1D, ACE, ADBR2, NOS1AP)

Genetic variations can significantly influence both the pharmacokinetics (metabolism and transport) and pharmacodynamics (drug target interaction) of amlodipine, leading to inter-individual differences in response.

Genes Affecting Pharmacokinetics:

CYP3A4 and CYP3A5 : These genes encode the primary enzymes responsible for metabolizing amlodipine in the liver. pharmgkb.orgnih.govxcode.life Polymorphisms in CYP3A4, such as the A-392G variant, have been associated with differences in blood pressure response among African-American patients, with G-allele carriers suggested to be more rapid metabolizers. nih.govnih.gov The role of CYP3A5 polymorphisms, like the common non-functional CYP3A53 allele, is more debated. Some studies have linked CYP3A53/*3 genotypes to altered plasma concentrations of amlodipine, while others have found no significant impact on its efficacy. nih.govnih.govdovepress.comresearchgate.net

ABCB1 : This gene, also known as multi-drug resistance 1 (MDR1), encodes for an efflux transporter pump. nih.gov Polymorphisms in ABCB1 have been shown to influence the clearance of amlodipine. nih.govdovepress.com For example, individuals with the TT genotype may exhibit an increased rate of amlodipine clearance compared to those with CT or CC genotypes. nih.govresearchgate.net

Genes Affecting Pharmacodynamics:

CACNA1C and CACNA1D : These genes encode subunits of the L-type calcium channel, the direct molecular target of amlodipine. nih.gov Single nucleotide polymorphisms (SNPs) in these genes have been strongly correlated with amlodipine's blood pressure-lowering effect. nih.govnih.gov For the CACNA1C gene, the rs2239050 GG genotype is consistently associated with a better blood pressure response compared to the CC or CG genotypes. nih.govdovepress.complos.orgclinpgx.org Similarly, for the CACNA1D gene, the rs312481 GG genotype has been linked to a more significant reduction in blood pressure. nih.govclinpgx.org

ACE : The angiotensin-converting enzyme gene (ACE) is part of the renin-angiotensin system. A variant in this gene, rs429, has been associated with amlodipine response; individuals carrying the TA genotype were found to be less likely to achieve blood pressure control compared to AA genotype carriers. nih.govclinpgx.org

ADBR2 and NOS1AP : The ADBR2 gene encodes the beta-2 adrenergic receptor, and the NOS1AP gene encodes a protein that interacts with nitric oxide synthase. Variants in these genes have also been implicated in modifying cardiovascular outcomes in patients using amlodipine. Specifically, the rs1042713 SNP in ADBR2 may limit the effectiveness of cardiovascular drugs, and rs10494366 in NOS1AP has been associated with an increased risk of cardiovascular events in amlodipine users. nih.gov

| Gene | Variant (SNP) | Genotype Impact on Amlodipine Response | Reference |

|---|---|---|---|

| CYP3A4 | A-392G (rs2740574) | G-allele carriers may be more rapid metabolizers, affecting blood pressure response. | nih.gov |

| CYP3A5 | 3 (rs776746) | 3/*3 genotype (non-expressers) associated with reduced amlodipine plasma concentrations in some populations. | nih.govdovepress.com |

| ABCB1 | C3435T (rs1045642) | TT genotype associated with an increased rate of amlodipine clearance. | nih.govresearchgate.net |

| CACNA1C | rs2239050 | GG genotype carriers demonstrate a better blood pressure response. | nih.govdovepress.complos.orgclinpgx.org |

| CACNA1D | rs312481 | GG genotype associated with a considerable reduction in blood pressure. | nih.govclinpgx.org |

| ACE | rs429 | TA genotype carriers are less likely to achieve blood pressure control. | nih.govclinpgx.org |

| ADBR2 | rs1042713 | Presence of this SNP may limit the effectiveness of cardiovascular drugs. | nih.gov |

| NOS1AP | rs10494366 | Associated with an increased risk of cardiovascular events in amlodipine users. | nih.gov |

Mechanistic Implications of Polymorphisms on Drug Metabolism and Target Interaction

The functional consequences of the aforementioned genetic polymorphisms provide a mechanistic basis for the observed variations in amlodipine response.

Impact on Metabolism and Transport: Polymorphisms in CYP3A4 and CYP3A5 directly affect the enzymatic activity responsible for amlodipine's metabolic clearance. Variants that lead to increased enzyme function can accelerate the breakdown of amlodipine, potentially lowering its plasma concentration and diminishing its therapeutic effect. nih.gov Conversely, variants associated with decreased enzyme function can slow metabolism, leading to higher drug concentrations. The CYP3A53 allele, for instance, results in a truncated, non-functional protein; therefore, individuals who are CYP3A51 carriers ("expressers") can metabolize certain drugs more rapidly. researchgate.netresearchgate.net Variations in the ABCB1 gene alter the function of the P-glycoprotein efflux pump, which transports amlodipine out of cells. Polymorphisms that enhance pump activity can increase the drug's clearance from the body, thereby reducing its bioavailability and plasma levels. nih.govresearchgate.net

Impact on Target Interaction: Genetic variants in CACNA1C and CACNA1D have direct implications for amlodipine's pharmacodynamics. Since these genes encode the protein subunits that form the L-type calcium channel, polymorphisms can alter the structure, conformation, or expression of the drug's binding site. nih.govnih.gov Such modifications can change the binding affinity of amlodipine for the channel, making it either more or less effective at blocking calcium influx into vascular smooth muscle cells. This altered drug-target interaction provides a direct molecular explanation for why certain genotypes are associated with a better or poorer blood pressure response to amlodipine therapy. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in exploring the interactions between a ligand, such as amlodipine (B1666008), and its target protein receptor at the molecular level. arcjournals.org

In silico molecular docking simulations have been extensively used to investigate the interaction of amlodipine and its analogs with their primary pharmacological targets, the L-type voltage-gated calcium channels (CaV). nih.gov These studies utilize crystal structures of the channels, such as those with PDB IDs 5KMD and 6M7H, to model the binding. nih.govresearchgate.net Amlodipine, a 1,4-dihydropyridine (B1200194), acts as an allosteric modulator by interacting with receptor sites on these channels, which are prevalent in cardiac and vascular smooth muscle myocytes. nih.govresearchgate.net The docking studies help elucidate the key pharmacophores responsible for this calcium channel blocking activity. nih.gov

Beyond its cardiovascular targets, computational methods have been employed to explore new therapeutic possibilities for amlodipine, such as antibacterial activity. Chemoinformatic studies have predicted that amlodipine may act on bacterial DNA topoisomerase I. rjptonline.orgrjptonline.org Virtual molecular docking was used to confirm this prediction and to identify the most likely bacterial target, paving the way for designing novel amlodipine analogs with potential antibacterial efficacy but reduced cardiovascular effects. rjptonline.orgrjptonline.org

A key output of molecular docking simulations is the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-receptor interaction. In comparative studies, amlodipine is often used as a standard reference. For instance, in a study designing novel 1,4-dihydropyridine based bioisosteres, the binding affinity of amlodipine with the calcium channel 5KMD was calculated to be -5.6 kcal/mol. nih.gov This value served as a benchmark to evaluate the potential of newly synthesized compounds. Several of the designed bioisosteres exhibited superior docking scores, with values reaching as high as -8.8 kcal/mol, indicating a potentially higher binding affinity and enhanced therapeutic efficacy. nih.govresearchgate.net

The following table summarizes the binding affinities of amlodipine and selected novel bioisosteres against a voltage-gated calcium channel target.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Amlodipine (Standard) | 5KMD | -5.6 |

| Bioisostere P4 | 5KMD | -8.6 |

| Bioisostere P7 | 5KMD | -8.8 |

Data sourced from a 2023 study on amlodipine bioisosteres. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize ligands. This approach is fundamental in modern medicinal chemistry for developing more potent and selective drugs. nih.gov

SBDD plays a critical role in identifying and refining new drug candidates based on the amlodipine scaffold. In one study, amlodipine was used as a reference compound in the development of multi-target antihypertensives. researchgate.net Researchers designed novel compounds and used docking scores and analysis of intermolecular interactions to identify ligands that could potentially inhibit multiple targets in the cardiovascular system more effectively than amlodipine alone. researchgate.net

Similarly, SBDD has been applied to design and computationally assess novel series of 1,4-dihydropyridine bioisosteres of amlodipine. nih.govresearchgate.net The goal of such studies is to optimize the chemical structure to maximize pharmacological activity while minimizing undesirable side effects. nih.gov By analyzing the docking results of various synthesized hybrids, researchers can identify which structural modifications—such as the inclusion of triazole-tethered aryl or heteroaryl rings—lead to improved binding affinity with calcium channels. nih.gov This iterative process of design, synthesis, and computational evaluation is a hallmark of lead optimization. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.orgnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov

QSAR studies have been performed on amlodipine analogues to understand the structural features that influence their activity as calcium channel antagonists. researchgate.net In these studies, multiple linear regression analysis is used to find correlations between various physicochemical parameters (such as electronic, spatial, and hydrophobic properties) and the observed biological activity (e.g., IC50 values). researchgate.net

One such QSAR analysis of 1,4-dihydropyridine analogues revealed that electronic and spatial effects are more critical than hydrophobic effects for the binding of these antagonists to their receptor. researchgate.net The resulting models can predict that certain structural characteristics, like a large sterimol length parameter, are advantageous for activity, while others may be detrimental. researchgate.net These predictive models are valuable tools in the in silico discovery of more effective calcium channel blockers, allowing for the rationalization of experimental findings and saving time and resources in the drug design process. ijnrd.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (In Silico)

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions (In Silico)

In silico ADMET prediction plays a critical role in contemporary drug discovery, offering a means to forecast a compound's pharmacokinetic properties and potential toxicity, thereby reducing the risk of late-stage clinical failures. nih.govmdpi.com For amlodipine and its derivatives, computational tools like SwissADME and preADMET have been employed to evaluate their drug-likeness and pharmacokinetic profiles. nih.gov

Research involving the computational assessment of novel 1,4-dihydropyridine based bio-isosteres of amlodipine has highlighted favorable pharmacokinetic characteristics. nih.govresearchgate.net These in silico studies predicted that specific analogs would exhibit high gastrointestinal (GI) absorption and no blood-brain barrier (BBB) permeance, which are desirable traits for cardiovascular agents. nih.govrsc.org While these studies focus on analogs, they use amlodipine as a reference standard, indicating that its own predicted profile is well-understood. The predictions from these models align with established pharmacokinetic data for amlodipine, which shows an oral bioavailability of about 64% and extensive metabolism by the liver enzyme CYP3A4. nih.gov

The primary goals of these ADMET predictions are to refine the selection of promising drug candidates and identify any potential liabilities early in the development process. nih.govmdpi.com The table below summarizes key pharmacokinetic parameters for amlodipine, combining both experimentally observed data and properties targeted by in silico predictive models.

| Parameter | Finding/Prediction | Significance |

|---|---|---|

| Oral Bioavailability | ~64% (Experimental) | Indicates good absorption from the gastrointestinal tract. |

| GI Absorption | High (Predicted for Analogs) | Suggests efficient uptake after oral administration. |

| Blood-Brain Barrier (BBB) Permeance | No/Low (Predicted for Analogs) | Desirable for minimizing central nervous system side effects. |

| Plasma Protein Binding | ~98% (Experimental) nih.gov | Affects the volume of distribution and elimination half-life. |

| Metabolism | Primarily by CYP3A4 (Experimental) nih.gov | Crucial for understanding drug-drug interactions and clearance. |

Chemoinformatics and Database Mining for Amlodipine Research

Chemoinformatics and the mining of chemical databases are powerful computational strategies used to accelerate drug discovery and explore new therapeutic applications for existing drugs. researcher.liferjptonline.org In amlodipine research, these techniques have been applied to design and evaluate novel structural analogs with different activity profiles. researcher.liferjptonline.orgconsensus.app

One notable chemoinformatics study aimed to design amlodipine analogs with potential antibacterial activity. researcher.liferjptonline.org Researchers computationally designed 85 structural analogs and used in silico methods to evaluate their drug-likeness, toxicity profiles, and pharmacokinetic properties. researcher.liferjptonline.org This approach successfully identified two analogs with a 1-butyl-4-hydropyridine core that showed a good probability of favorable pharmacokinetics and a low probability of acting as calcium channel blockers, making them promising as leads for new antibacterial agents. researcher.liferjptonline.org The study also predicted bacterial DNA topoisomerase I as a potential target for amlodipine's antibacterial action. researcher.liferjptonline.org

Database mining, another facet of chemoinformatics, involves extracting and analyzing information from large chemical and biological databases like ChEMBL. These databases contain a wealth of curated information on compounds, including their physicochemical properties, bioactivities, and clinical development status. ebi.ac.uk More advanced techniques, such as molecular networking, leverage mass spectrometry data to identify related molecules, including metabolites, in complex biological samples. This has been used to map amlodipine-related clusters and annotate its metabolites from urine extracts. researchgate.net

The data below, sourced from a public chemical database, illustrates the type of information readily available for amlodipine through chemoinformatic queries. ebi.ac.uk

| Property | Value |

|---|---|

| Molecular Formula | C20H25ClN2O5 |

| Molecular Weight | 408.88 |

| AlogP (Lipophilicity) | 2.27 |

| Polar Surface Area | 99.88 Ų |

| Basic pKa | 9.45 |

| QED Weighted Score | 0.50 |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules, providing deep insights into molecular geometry, reactivity, and spectroscopic properties. mdpi.commdpi.com DFT studies have been performed on amlodipine to elucidate its structural characteristics, electronic interactions, and other physicochemical properties at the atomic level. nih.govresearchgate.net

Quantum computational investigations on amlodipine besylate have been conducted using the B3LYP functional with basis sets such as 6-311++G(d,p) and 6-31G(d). nih.govresearchgate.net These studies successfully optimized the molecular structure and correlated the theoretical geometries with experimental X-ray diffraction data. researchgate.net Key outcomes of these analyses include the characterization of vibrational spectra (FT-IR and Raman), the reproduction of NMR spectra, and the analysis of intermolecular electronic interactions through Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net

Furthermore, DFT calculations have been used to explore the molecule's reactivity. The molecular electrostatic potential (MEP) has been calculated and mapped to identify positive and negative regions, thereby predicting potential sites for electrophilic attack. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were also determined, with the HOMO-LUMO energy gap being a key indicator of chemical reactivity and kinetic stability. For amlodipine besylate, this gap was calculated to be 4.1778 eV. researchgate.net Such studies also provide a foundation for understanding the molecule's antioxidant properties. nih.gov

The following table summarizes key parameters and findings from DFT studies on amlodipine.

| Parameter/Method | Details/Findings | Reference |

|---|---|---|

| Computational Method | DFT with B3LYP functional | nih.govresearchgate.net |

| Basis Set | 6-311++G(d,p) / 6-31G(d) | nih.govresearchgate.net |

| Property Investigated | Molecular structure, vibrational spectra (FT-IR, Raman) | researchgate.net |

| Property Investigated | Electronic interactions (NBO analysis) | nih.gov |

| Property Investigated | Molecular Electrostatic Potential (MEP) | researchgate.net |

| Key Finding | HOMO-LUMO energy gap calculated at 4.1778 eV | researchgate.net |

Advanced Drug Delivery Systems and Formulation Science Research

Design and Development of Novel Drug Delivery Systems

Research into advanced drug delivery systems for amlodipine (B1666008) aims to enhance its therapeutic efficacy, stability, and patient compliance. jmpas.com Novel formulations are being explored to bypass challenges associated with conventional dosage forms, such as first-pass metabolism. jmpas.com Key areas of investigation include the development of transdermal patches for sustained release and innovative oral formulations like fast-dissolving tablets for rapid action. These advanced systems are designed by manipulating various formulation parameters, including polymer selection and the incorporation of specialized excipients to control the rate and extent of drug release.

Transdermal Drug Delivery Systems (TDDS)

Transdermal drug delivery systems (TDDS) for amlodipine are being developed as an attractive alternative to oral administration. ijpbs.com These systems offer the potential for controlled, sustained drug release, which can help maintain steady plasma concentrations. jmpas.comnih.gov By delivering the drug through the skin, TDDS can bypass the gastrointestinal tract and avoid first-pass metabolism in the liver. jmpas.com Research has focused on various types of TDDS, including matrix-type patches and the use of microneedles to enhance skin permeation. tandfonline.comijndd.in

Matrix-type transdermal patches are a common design for amlodipine delivery. In this system, the drug is homogeneously dispersed within a polymer matrix, which controls the release of the active ingredient. ijpbs.com The solvent casting method is frequently employed to prepare these patches, where the drug, polymer, and plasticizers are dissolved in a common solvent, cast onto a flat surface, and dried to form a thin film. ijndd.inresearchgate.net

Optimization of these systems involves evaluating various physicochemical properties to ensure performance and stability. ijndd.inresearchgate.net Key parameters assessed include:

Thickness and Weight Variation: To ensure uniformity across the patch. ijndd.in

Folding Endurance: Measures the physical strength and integrity of the patch. ijndd.in

Drug Content: To confirm accurate and uniform loading of amlodipine within the matrix. ijndd.in

Moisture Content and Absorption: Evaluates the patch's ability to handle moisture without compromising its integrity or performance. ijndd.inresearchgate.net

Water Vapor Transmission Rate: Indicates the permeability of the patch to water vapor, which can affect adhesion and skin hydration. ijndd.inresearchgate.net

Researchers have optimized formulations by varying the types and concentrations of polymers and plasticizers to achieve desired characteristics, such as sustained and complete drug release over a 24-hour period. ijndd.inresearchgate.net

The choice of polymer is critical in the design of matrix-type transdermal patches as it governs the drug release rate and the patch's physical properties. Both hydrophilic and hydrophobic polymers have been investigated for amlodipine TDDS.

Commonly studied polymers include:

Hydroxypropyl Methylcellulose (HPMC): A hydrophilic polymer used to create matrix patches. Studies have shown that increasing the concentration of HPMC can sustain the release of amlodipine, with formulations containing 2% HPMC showing a maximum release of 99% over 24 hours. ijndd.in

Ethyl Cellulose (B213188) (EC): A hydrophobic polymer also used in matrix systems. Research indicates that a 1.5% concentration of ethyl cellulose can provide sustained and complete release over 24 hours. researchgate.netsemanticscholar.org

Polyvinylpyrrolidone (PVP): Often used in combination with other polymers to modify drug release. ijpbs.com

Eudragit Polymers: Blends of Eudragit RL100 and RS100 have been used to optimize drug release, skin permeation, and adhesion. ijpbs.com

Polyvinylalcohol (PVA): Used in the fabrication of microneedles to assist transdermal delivery. tandfonline.comnih.gov

The combination of hydrophilic and hydrophobic polymers, such as Ethyl Cellulose (EC) and Polyvinylpyrrolidone (PVPK-30), has been explored to create intercalated transdermal matrices. Research showed that formulations with a 7:3 ratio of EC:PVPK-30 exhibited the highest drug release and flux. nih.gov

Table 1: Polymers Used in Amlodipine Transdermal Drug Delivery Systems

| Polymer | Type | Role/Finding in Amlodipine TDDS | Reference |

|---|---|---|---|

| Hydroxypropyl Methylcellulose (HPMC) | Hydrophilic | Matrix former; 2% concentration optimized for sustained release over 24 hours. | ijndd.in |

| Ethyl Cellulose (EC) | Hydrophobic | Matrix former; 1.5% concentration provided sustained release over 24 hours. Used in combination with hydrophilic polymers. | researchgate.netnih.gov |

| Polyvinylpyrrolidone (PVP) | Hydrophilic | Used in combination with HPMC as a matrix former. | ijpbs.com |

| Eudragit RL100/RS100 | Acrylic Polymers | Used in blends to optimize drug release, permeation, and adhesion. | ijpbs.com |

| Polyvinylalcohol (PVA) | Hydrophilic | Used to form hydrogel microneedles for enhanced drug delivery. | tandfonline.comnih.gov |

In vitro permeation studies are essential for evaluating the performance of transdermal patches. These studies are typically conducted using Franz diffusion cells, which measure the amount of drug that permeates through a model membrane, often excised rat or pig skin. nih.govijndd.in

Research has shown that the choice of polymer significantly affects drug diffusion. For instance, a formulation with 2% HPMC and Dibutylphthalate as a plasticizer demonstrated a maximum release of 99% in 24 hours. ijndd.in Similarly, a patch made with 1.5% Ethylcellulose and Dibutylphthalate also showed a 99% release over the same period. researchgate.net

To enhance the permeation of amlodipine through the skin's stratum corneum barrier, various strategies have been investigated. The inclusion of permeation enhancers like propylene (B89431) glycol has been shown to improve drug release and permeation. jmpas.com Another advanced approach is the use of microneedles, which create microscopic channels in the skin to facilitate drug transport. researchgate.netnih.gov Studies investigating microneedle (MN) geometry found that parameters such as length and density play a crucial role in enhancing amlodipine permeation. A nearly seven-fold increase in the cumulative amount of amlodipine permeated over 48 hours was observed with 1.5 mm microneedles compared to passive diffusion. nih.govlboro.ac.uk

Table 2: Selected In Vitro Permeation Study Findings for Amlodipine TDDS

| Formulation/System | Key Finding | Permeation Enhancement | Reference |

|---|---|---|---|

| Matrix patch with 2% HPMC and Dibutylphthalate | Achieved 99% drug release in 24 hours. | N/A (Optimized formulation) | ijndd.in |

| Matrix patch with 1.5% Ethylcellulose and Dibutylphthalate | Achieved 99% drug release in 24 hours. | N/A (Optimized formulation) | researchgate.net |

| AdminPatch® Microneedles (1.5 mm length) | Increased cumulative drug permeation over 48 hours. | ~6.84-fold increase vs. passive permeation | nih.govlboro.ac.uk |

| Fabricated Polymeric Microneedles (0.6 mm length) | Increased cumulative drug permeation over 48 hours. | ~6.11-fold increase vs. passive permeation | nih.govlboro.ac.uk |

Nanoparticle-Based Delivery Systems

Investigations into nanoparticle-based delivery systems specifically for Amlodipine hydrobromide are not detailed in the available research. While nanocarriers like polymeric nanoparticles (e.g., using PLGA) or other novel systems (such as diamond nanoparticles) have been explored for the broader class of amlodipine, specific data on their application to the hydrobromide salt, including particle size, surface charge, drug loading, and release characteristics, could not be identified. Research is needed to determine the feasibility and effectiveness of nanotechnology for enhancing the delivery of this compound.

Diamond Nanoparticles for Targeted Delivery (e.g., Blood-Brain Barrier Penetration)

Diamond nanoparticles, or nanodiamonds, are emerging as a promising platform for targeted drug delivery due to their biocompatibility and unique surface properties. nih.govfrontiersin.org Research has explored their potential to transport drugs across the blood-brain barrier (BBB), a significant challenge in treating neurological disorders. nih.govnih.gov Amlodipine, which typically cannot cross the BBB, has been investigated for its neuroprotective potential in conditions like Alzheimer's disease and stroke. nih.govnih.gov The strategy involves loading amlodipine onto nanodiamonds to potentially shuttle the therapeutic agent into the brain. nih.govnih.gov

The process involves treating nanodiamond particles with a strong acidic mixture to create carboxylic functional groups on their surfaces. nih.gov This functionalization allows amlodipine to bind to the nanodiamond surface through electrostatic interactions between these carboxylic groups and the amine group on the amlodipine molecule. nih.gov The successful conjugation of amlodipine to the nanodiamonds has been confirmed through Fourier Transform Infrared (FTIR) spectroscopy and transmission electron microscopy, which showed an increase in particle size after loading. nih.gov These findings suggest that nanodiamonds could serve as a viable delivery system to transport amlodipine and similar drugs across the BBB. nih.govresearchgate.net

Loading Efficiency and Release Characteristics of Nanoparticles

The effectiveness of nanoparticle-based delivery systems hinges on their drug loading capacity and release profile. For amlodipine-loaded nanodiamonds, the adsorption process was optimized by adjusting the pH. nih.gov Studies demonstrated that the highest loading efficiency was achieved in an alkaline medium. nih.govnih.gov

Using High-Performance Liquid Chromatography (HPLC) for quantification, researchers found that the loading of amlodipine onto diamond nanoparticles varied with different concentrations of sodium hydroxide (B78521) (NaOH), which was used to adjust the pH. The maximal loading of approximately 41% was achieved using 2 mM NaOH, corresponding to a pH of 8.5. nih.govnih.gov In contrast, using 1 mM NaOH resulted in a 13% loading, and 3 mM NaOH resulted in an 8% loading. nih.gov

In other research involving biodegradable polymeric nanoparticles for transdermal delivery, amlodipine besylate was incorporated into chitosan (B1678972) (CS) nanoparticles. The highest encapsulation efficiency observed was 87.2 ± 0.12%, with a loading capacity of 60.98 ± 0.08%. tandfonline.com Another study using PLGA nanoparticles found the entrapment efficiency for amlodipine to be 74% in their optimized formulation. pharmahealthsciences.net The in-vitro release from these PLGA nanoparticles reached 95.33% over 48 hours. pharmahealthsciences.net

Table 1: Amlodipine Loading Efficiency in Different Nanoparticle Systems

| Nanoparticle System | Polymer/Material | Optimization Condition | Loading/Encapsulation Efficiency | Source |

| Diamond Nanoparticles | Nanodiamond | 2 mM NaOH (pH 8.5) | 41% | nih.govnih.gov |

| Polymeric Nanoparticles | Chitosan/Tripolyphosphate | Specific polymer blend | 87.2% | tandfonline.com |

| Polymeric Nanoparticles | PLGA/Pluronic F68 | 5 mg PLGA | 74% | pharmahealthsciences.net |

In Situ Film-Forming Hydrogels for Dermal Application

In situ film-forming hydrogels (FFH) represent a novel approach for the dermal delivery of amlodipine, aiming to bypass first-pass metabolism and potentially increase bioavailability. jmpas.com These systems are applied to the skin as a liquid or gel and subsequently form a thin, transparent film by solvent evaporation. jmpas.comresearchgate.net

Research has involved the development of FFH formulations containing amlodipine, using polymers like Carbopol 934P as a gelling agent and Hydroxypropyl Methylcellulose (HPMC) E50 LV as a film former. jmpas.com These formulations were evaluated for various parameters, including appearance, pH, viscosity, spreadability, and film-forming time. The prepared hydrogels were able to form a film on the skin's surface within 7 minutes and were found to be non-irritating. jmpas.com

Polymer Blends and Permeation Enhancer Evaluation

The composition of the polymer blend and the inclusion of permeation enhancers are critical for the performance of dermal delivery systems. In the development of amlodipine-loaded FFH, propylene glycol was used as a permeation enhancer. jmpas.comsemanticscholar.org Studies showed that increasing the concentration of propylene glycol had a direct positive effect on moisture content, moisture uptake, and water vapor transmission of the film. jmpas.comresearchgate.net

Crucially, higher concentrations of propylene glycol also led to increased drug encapsulation and enhanced permeation of amlodipine. jmpas.comresearchgate.net Another study on transdermal films of S-Amlodipine besylate evaluated the effect of intercalating hydrophilic (PVP K-30) and hydrophobic (Ethylcellulose) polymers. The results indicated that drug release increased with a higher concentration of the hydrophilic polymer and the permeation enhancer. nih.gov The formulation with a 7:3 ratio of Ethylcellulose to PVP K-30 showed the highest flux, demonstrating the significant impact of polymer selection on drug permeation. nih.gov

Table 2: Evaluation of In Situ Film-Forming Hydrogel Formulations for Amlodipine

| Formulation Code | Polymer System | Permeation Enhancer | Key Findings | Source |

| FFH | Carbopol 934P, HPMC E50 LV | Propylene Glycol | Increased propylene glycol concentration improved moisture uptake, drug encapsulation, and permeation. Film formation within 7 minutes. | jmpas.com |

| Transdermal Matrix | Ethylcellulose, PVP K-30 | Not specified in abstract | Increased hydrophilic polymer concentration enhanced drug release. Optimal polymer ratio (7:3 EC:PVP) yielded highest flux. | nih.gov |

Preformulation Studies and Excipient Compatibility

Drug-Excipient Interaction Analysis

Preformulation studies are essential to ensure the stability and efficacy of the final dosage form. Drug-excipient compatibility studies for amlodipine have been conducted using methods such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC). nih.govresearchgate.net

One significant finding is the potential for interaction between amlodipine besylate and certain common excipients. Studies have revealed that multicomponent mixtures containing amlodipine besylate, lactose, and magnesium stearate (B1226849) can induce instability, particularly in the presence of water. nih.govsemanticscholar.org The primary degradation product identified is an amlodipine besylate glycosyl, which results from the Maillard reaction between the primary amine group of amlodipine and the reducing sugar lactose. nih.govresearchgate.net This has led to the recommendation of using lactose-free formulations to ensure the safety, quality, and efficacy of amlodipine solid dosage forms. nih.gov In contrast, physical mixtures of amlodipine with excipients like microcrystalline cellulose, sodium starch glycolate (B3277807), and crospovidone have been found to be compatible. researchgate.netresearchgate.net

Selection and Characterization of Pharmaceutical Excipients

The proper selection and characterization of excipients are critical for developing stable and effective amlodipine formulations. A variety of excipients have been evaluated for use in different dosage forms, such as orally disintegrating tablets (ODTs) and immediate-release tablets. researchgate.netthepharmajournal.com

For ODTs, excipients including microcrystalline cellulose (MCC) as a diluent, sodium starch glycolate and crospovidone as superdisintegrants, and sodium lauryl sulfate (B86663) as a wetting agent were selected and evaluated. researchgate.netresearchgate.net For immediate-release bilayer tablets, superdisintegrants like sodium croscarmellose and sodium starch glycolate were investigated. pensoft.net Formulations containing sodium croscarmellose showed stable and satisfactory dissolution profiles. pensoft.net In another formulation for a stable pharmaceutical composition, preferred excipients included calcium phosphate (B84403) dibasic, sodium starch glycolate, microcrystalline cellulose, and colloidal silicon dioxide. google.com These studies underscore the importance of screening and selecting compatible excipients based on the specific requirements of the intended dosage form.

Formulation Optimization Methodologies

The development of a robust and effective amlodipine formulation necessitates a systematic approach to navigate the complexities of drug-excipient interactions and processing parameters. Modern formulation optimization methodologies have shifted from the traditional one-factor-at-a-time (OFAT) approach to more comprehensive, statistically driven techniques. These methods allow for a deeper understanding of how various factors influence the final product's critical quality attributes (CQAs), such as stability, dissolution, and content uniformity.

Design of Experiments (DoE) in Formulation Development

Design of Experiments (DoE) is a powerful statistical tool that enables the simultaneous and systematic variation of multiple independent variables to determine their individual and interactive effects on dependent variables (responses). This methodology is instrumental in identifying an optimal formulation with a minimal number of experimental runs, making the development process more efficient and cost-effective.

In the context of amlodipine formulation, DoE has been successfully applied to optimize complex dosage forms, such as bilayer tablets. For instance, a study on the formulation of a two-layer tablet containing amlodipine and telmisartan (B1682998) utilized Design-Expert® software to navigate the formulation challenges. impactfactor.org The primary goal was to achieve an in-vitro dissolution profile equivalent to the reference drug by applying a wet granulation method, an alternative to the more complex spray-drying technique often used for poorly soluble drugs like telmisartan. impactfactor.org